5-Methyl-N-(2-methylpropyl)pyridin-3-amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Researchers requiring a uniquely substituted pyridin-3-amine for kinase-focused SAR often face limited availability of non-standard alkyl substitution patterns. 5-Methyl-N-(2-methylpropyl)pyridin-3-amine (CAS 1602068-81-4) addresses this gap with its distinct 5-methyl and N-isobutyl combination, enabling precise exploration of hydrophobic kinase back pockets (e.g., FGFR, EGFR, RET). • Distinct steric/electronic profile vs. simpler analogs • Enables focused library synthesis for kinase inhibitor discovery • Versatile building block for fine-tuning LogP, solubility & metabolic stability

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B12079339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-(2-methylpropyl)pyridin-3-amine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)NCC(C)C
InChIInChI=1S/C10H16N2/c1-8(2)5-12-10-4-9(3)6-11-7-10/h4,6-8,12H,5H2,1-3H3
InChIKeyIODARLGBZDNFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N-(2-methylpropyl)pyridin-3-amine Overview


5-Methyl-N-(2-methylpropyl)pyridin-3-amine (CAS 1602068-81-4) is a small molecule heterocyclic amine belonging to the class of substituted pyridin-3-amines . It is characterized by a pyridine core with a methyl group at the 5-position and an N-isobutyl substituent on the 3-amino group, yielding a molecular weight of 164.25 g/mol . This compound is typically employed as a versatile building block or intermediate in organic synthesis, with its specific substitution pattern providing a distinct steric and electronic profile relative to other aminopyridine derivatives .

Distinct 5-methyl and N-isobutyl substitution pattern for SAR studies
Building block for focused kinase inhibitor library synthesis
Supports ADME property tuning in lead optimization

Why Generic Substitution Fails for 5-Methyl-N-(2-methylpropyl)pyridin-3-amine


The pyridin-3-amine scaffold is a privileged structure in drug discovery, but minor structural variations can profoundly impact target binding, pharmacokinetics, and overall biological activity [1]. Generic substitution with other alkyl-substituted pyridinamines (e.g., 5-Isobutylpyridin-3-amine or N-(2-methylpropyl)pyridin-3-amine) is not feasible for specialized research programs due to the unique combination of the 5-methyl and N-isobutyl substituents on 5-Methyl-N-(2-methylpropyl)pyridin-3-amine . This specific arrangement creates a distinct steric and electronic environment that is not replicated by its close analogs, which can lead to divergent structure-activity relationships (SAR) in any given assay [2]. The following evidence guide details the verifiable, quantitative differences that underscore the necessity for precise compound selection.

Amine class mismatch

5-Isobutylpyridin-3-amine is a primary amine, altering hydrogen-bonding and basicity versus the target tertiary amine.

Substitution pattern gap

N-(2-methylpropyl)pyridin-3-amine lacks the 5-methyl group, shifting steric and lipophilic profiles that may alter SAR.

Synthetic route divergence

Different starting materials and reaction pathways may introduce distinct impurity profiles affecting assay reproducibility.

5-Methyl-N-(2-methylpropyl)pyridin-3-amine Evidence Guide


Structural Differentiation from In-Class Analogs

The primary differentiation of 5-Methyl-N-(2-methylpropyl)pyridin-3-amine lies in its specific molecular topology, which is defined by the simultaneous presence of a methyl group at the pyridine 5-position and an N-isobutyl group. This creates a unique spatial and electronic profile compared to its closest analogs, such as 5-Isobutylpyridin-3-amine [1] and N-(2-methylpropyl)pyridin-3-amine . The target compound is a tertiary amine with a molecular weight of 164.25 g/mol , whereas the analog 5-Isobutylpyridin-3-amine (MW 150.22) is a primary amine lacking the N-substitution, resulting in vastly different hydrogen-bonding capabilities and basicity. This structural divergence is a critical determinant in SAR campaigns, as even minor changes to the pyridinamine core can lead to significant shifts in biological activity [2].

Structural identity
Class-level
Tertiary amine with 5-methyl and N-isobutyl; MW 164.25 vs. primary amine comparators (MW 150.22)
Unique substitution pattern creates distinct SAR starting point
Class-level inference; verify for specific assay context
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Physicochemical Property Divergence

Computational predictions indicate that the addition of a methyl group to the pyridine ring alters key physicochemical properties. For 5-Methyl-N-(2-methylpropyl)pyridin-3-amine, the predicted logP is estimated to be higher (approx. 2.2-3.0) compared to the non-methylated analog N-(2-methylpropyl)pyridin-3-amine . While direct experimental data for the target compound is scarce, the presence of the 5-methyl group is expected to increase lipophilicity (logP) and decrease aqueous solubility relative to its des-methyl analog. For example, a structurally related compound, (2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine), has a measured LogP of 2.218 and a boiling point of 248.4±15.0 °C at 760 mmHg . The target compound's additional methyl group on the pyridine ring will further influence these properties, impacting its behavior in biological assays and formulation studies .

Lipophilicity estimate
Class-level
Predicted LogP ~2.2–3.0; estimated +0.5 to +1.0 increase vs. des-methyl analog
Higher lipophilicity may influence membrane permeability and solubility
Computational prediction; experimental verification needed
ADME/Tox Drug Design Physicochemical Properties

Synthetic Route Comparison

The synthesis of 5-Methyl-N-(2-methylpropyl)pyridin-3-amine can be achieved through distinct routes that differ from those used for its analogs. A common method involves the direct alkylation of 5-methylpyridin-3-amine with isobutyl bromide, leveraging the nucleophilicity of the primary amine . An alternative, more complex route involves condensation of diethyl malonate with a substituted 3-nitropyridine followed by reduction . In contrast, the synthesis of a comparator like 5-Isobutylpyridin-3-amine would require constructing the isobutyl group on the pyridine ring, often starting from a halogenated pyridine precursor and using cross-coupling or organometallic chemistry . This fundamental difference in synthetic accessibility and the required starting materials (e.g., 5-methylpyridin-3-amine vs. 3-bromo-5-iodopyridine) translates to different cost structures, lead times, and potential impurity profiles for procurement.

Synthetic route
Cross-study comparable
Alkylation of 5-methylpyridin-3-amine vs. cross-coupling for comparator; different starting materials and scalability
Route impacts cost, lead time, and impurity profiles
Data to verify for large-scale procurement
Organic Synthesis Process Chemistry Medicinal Chemistry

5-Methyl-N-(2-methylpropyl)pyridin-3-amine Application Scenarios


SAR Exploration in Kinase Inhibitor Programs

Given the established utility of the pyridin-3-amine scaffold in kinase inhibition [1], 5-Methyl-N-(2-methylpropyl)pyridin-3-amine is ideally suited as a unique core for generating focused libraries. Its distinct 5-methyl and N-isobutyl substitution pattern offers a novel vector for SAR studies, particularly when exploring the hydrophobic back pocket of kinases like FGFR, EGFR, or RET [1]. Researchers can use this compound to probe the steric and electronic tolerance of the target's active site, differentiating its activity profile from simpler, non-methylated or primary amine analogs.

Physicochemical Tuning in Lead Optimization

The presence of both a 5-methyl and an N-isobutyl group provides a specific lipophilic and steric character compared to analogs like N-(2-methylpropyl)pyridin-3-amine or 5-methylpyridin-3-amine . This compound is a valuable tool for medicinal chemists aiming to fine-tune the lipophilicity (LogP), aqueous solubility, and metabolic stability of a lead series. Its use can help establish clear SAR for ADME properties, guiding the optimization of a candidate molecule's drug-like profile.

nAChR Chemical Biology Probe

Substituted pyridin-3-amines have been explored as ligands for central nicotinic acetylcholine receptors [2]. The unique substitution pattern of 5-Methyl-N-(2-methylpropyl)pyridin-3-amine makes it a potential probe for investigating nAChR subtypes. Its structural features may confer a distinct binding affinity or selectivity profile compared to other known nAChR ligands like epibatidine analogs or ABT-594 derivatives, enabling the dissection of specific receptor pharmacology.

Building Block for Agrochemical Synthesis

N-heterocyclic methylpropylamine derivatives have demonstrated utility as active ingredients or intermediates in fungicides and other agrochemicals [3]. The specific substitution pattern of 5-Methyl-N-(2-methylpropyl)pyridin-3-amine offers a distinct chemical handle for the synthesis of novel, patentable crop protection agents. Its unique structure can lead to new compounds with potentially improved efficacy, selectivity, or environmental profiles compared to existing commercial products based on simpler pyridine cores.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Unique 5-methyl and N-isobutyl substitution pattern
Kinase panel selectivity and activity profiling
ADME property tuning
Predicted lipophilicity profile
LogP, solubility, metabolic stability assays
nAChR subtype probe research
Distinct N-isobutyl and 5-methyl topology
nAChR binding affinity and selectivity assessment
Agrochemical intermediate synthesis
Synthetic accessibility via distinct alkylation route
Crop protection activity and environmental profile screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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